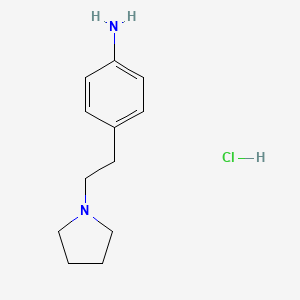

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride is a tertiary amine derivative with a pyrrolidine moiety linked via an ethyl group to a para-substituted aniline ring. Its molecular formula is C₁₂H₁₈N₂·HCl, and it has a molecular weight of 226.75 g/mol . The compound is structurally characterized by the presence of a pyrrolidinyl group (a five-membered saturated ring with one nitrogen atom) connected to the aniline ring through a two-carbon chain.

Properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQRBAYLNEYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647156 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1135228-86-2 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride typically involves the reaction of 4-(2-bromoethyl)aniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis Steps:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized.

- Ethyl Chain Attachment : The ethyl group is introduced to the nitrogen atom of the pyrrolidine.

- Aniline Coupling : The aniline moiety is coupled to the ethyl-pyrrolidine intermediate.

- Hydrochloride Formation : The final step involves converting the base form into its hydrochloride salt for enhanced solubility.

Biological Activities

Research indicates that 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride exhibits notable biological activities, particularly as a potential therapeutic agent in various conditions:

- Antimalarial Activity : Studies have explored its efficacy against Plasmodium falciparum, indicating promising results in inhibiting parasite growth at low nanomolar concentrations .

- Estrogen Receptor Modulation : Investigations into its role as a ligand for estrogen receptors suggest potential applications in treating hormone-dependent cancers .

Applications in Drug Development

The compound's unique structure allows it to interact with various biological targets, leading to several applications:

- Pharmacological Research : Its binding affinity to specific receptors makes it a candidate for drug development targeting metabolic disorders and cancers.

- Lead Compound for Derivatives : The structural properties allow for modifications leading to new compounds with enhanced efficacy or reduced side effects.

- Experimental Therapeutics : It serves as a model compound in studies aimed at understanding drug-receptor interactions and optimizing pharmacokinetics.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Pyrrolidine Formation | Initial ring synthesis | 85 |

| Ethyl Chain Attachment | Coupling with ethyl group | 90 |

| Aniline Coupling | Final coupling with aniline | 80 |

| Hydrochloride Formation | Conversion to hydrochloride | 95 |

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted on the antimalarial properties of this compound demonstrated its effectiveness against resistant strains of Plasmodium falciparum. The compound was found to exhibit a selectivity index greater than 200, indicating its potential as a lead compound for further development into antimalarial therapies .

Case Study 2: Estrogen Receptor Interaction

In another investigation, the compound's interaction with estrogen receptors was analyzed, showing promising results in modulating receptor activity without significant toxicity. This opens avenues for developing treatments for hormone-sensitive cancers .

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Substituent Effects on Bioactivity

- Pyrrolidine vs. Dimethylamino Groups: Pyrrolidine’s saturated ring provides conformational rigidity and enhanced lipophilicity compared to the flexible dimethylamino group. This may improve binding to hydrophobic pockets in viral proteins, as seen in the antiviral activity of this compound .

- Linker Flexibility : Ethyl linkers (as in the parent compound) offer greater rotational freedom than methylene or ethoxy linkers, which may influence receptor binding kinetics. For instance, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline has a higher structural similarity (0.79) to the parent compound but differs in solubility due to the oxygen atom in the linker .

Pharmacological and Antimicrobial Screening

- Antiviral Potential: 4-(2-(Pyrrolidin-1-yl)ethyl)aniline derivatives were synthesized as intermediates in pan-filovirus inhibitors, demonstrating the scaffold’s utility in targeting viral entry or replication mechanisms .

- Antimicrobial Activity: Analogs with pyrrolidine moieties, such as 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, showed notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting that the pyrrolidine-ethyl-aniline framework enhances Gram-positive targeting .

Biological Activity

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring linked to an ethyl chain and an aniline moiety, enhances its solubility and biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉ClN₂

- Structure : The compound consists of a pyrrolidine ring, an ethyl chain, and an aniline group, which contribute to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrrolidinone compounds have shown significant inhibition of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells . The specific mechanisms include:

- Inhibition of Cell Proliferation : Compounds demonstrated a concentration-dependent reduction in cell viability.

- Impact on Cellular Processes : These compounds affected cell invasion, adhesion, and migration, indicating their potential as anticancer agents.

2. Antimicrobial Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Pyrrolidine derivatives have been reported to exhibit antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism involves:

- Disruption of Bacterial Cell Walls : Similar compounds have been shown to interfere with bacterial growth by targeting cell wall synthesis.

The biological activity of this compound can be attributed to its interactions with various biomolecules:

Target Enzymes

The compound likely interacts with enzymes involved in key biochemical pathways:

- Kinase Inhibition : It may inhibit specific kinases that regulate cell signaling pathways, leading to altered phosphorylation states of proteins involved in cell growth and survival.

Cell Signaling Modulation

The compound's binding to cellular targets can influence gene expression and metabolic pathways:

- Gene Expression Alteration : By modulating signaling pathways, it can affect the transcription of genes involved in proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.